molecular formula C5H6BrN3O2 B13967527 ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate

ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13967527
M. Wt: 220.02 g/mol
InChI Key: IQCPOGWLMJVGBO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 4th position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-azidoacetate with bromoacetylene in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding triazole alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of triazole ketones or aldehydes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: Formation of ethyl 5-substituted-2H-1,2,3-triazole-4-carboxylates.

    Reduction: Formation of ethyl 5-bromo-2H-1,2,3-triazole-4-methanol.

    Oxidation: Formation of ethyl 5-bromo-2H-1,2,3-triazole-4-carboxaldehyde or carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can form hydrogen bonds and hydrophobic interactions with active site residues, affecting the function of the target molecule.

Comparison with Similar Compounds

  • Ethyl 5-chloro-2H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-iodo-2H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-fluoro-2H-1,2,3-triazole-4-carboxylate

Comparison: Ethyl 5-bromo-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

ethyl 5-bromo-2H-triazole-4-carboxylate

InChI

InChI=1S/C5H6BrN3O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H,7,8,9)

InChI Key

IQCPOGWLMJVGBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN=C1Br

Origin of Product

United States

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